tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride
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Overview
Description
tert-Butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride is a chemical compound with the molecular formula C10H20N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride typically involves the protection of the amine group in piperidine followed by selective functionalization. One common method includes the use of tert-butyl carbamate as a protecting group, which is introduced via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group can be introduced through a subsequent oxidation reaction .
Industrial Production Methods
This method is more efficient and sustainable compared to traditional batch processes, allowing for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride is used as an intermediate in the synthesis of various complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies .
Biology and Medicine
In biological and medical research, this compound is studied for its potential therapeutic applications. It serves as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its piperidine core .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate: Similar in structure but without the hydrochloride salt.
tert-Butyl [(3S,5R)-5-hydroxy-3-pyrrolidinyl]carbamate: A related compound with a pyrrolidine ring instead of piperidine.
Uniqueness
tert-Butyl [(3S,5R)-5-hydroxy-3-piperidinyl]carbamate hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and carbamate functional groups.
Properties
Molecular Formula |
C10H21ClN2O3 |
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Molecular Weight |
252.74 g/mol |
IUPAC Name |
tert-butyl N-[(3S,5R)-5-hydroxypiperidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(13)6-11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m0./s1 |
InChI Key |
AQEYNDRLZZFBSU-KZYPOYLOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@H](CNC1)O.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)O.Cl |
Origin of Product |
United States |
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